beta-Ethylaminoethylpyrazine
Description
Beta-Ethylaminoethylpyrazine is a pyrazine derivative characterized by a six-membered aromatic heterocyclic ring with two nitrogen atoms at the 1,4 positions. Its structure includes an ethylaminoethyl substituent, which distinguishes it from simpler alkylpyrazines (e.g., 2-ethyl-3-methylpyrazine) . This functional group may enhance its solubility in polar solvents and influence its reactivity in chemical or biological systems.
Pyrazines are widely studied for their roles in pharmaceuticals, agrochemicals, and flavorants. However, specific biological data for this compound remain uncharacterized in the available literature.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-ethyl-2-pyrazin-2-ylethanamine |
InChI |
InChI=1S/C8H13N3/c1-2-9-4-3-8-7-10-5-6-11-8/h5-7,9H,2-4H2,1H3 |
InChI Key |
GPGCODUJSUBUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1=NC=CN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Ethyl-3-methylpyrazine
- Structure : Features ethyl and methyl groups at the 2- and 3-positions of the pyrazine ring .
- Applications : Primarily used as a flavoring agent in food industries due to its nutty, roasted aroma .
- Key Differences: Lacks the aminoethyl functional group, resulting in lower polarity and distinct biological applicability compared to beta-Ethylaminoethylpyrazine.
Pyrazine-2-carbohydrazide Derivatives
- Structure : Contains a carbohydrazide moiety at the 2-position .
- Applications : Demonstrated antimycobacterial activity (e.g., against Mycobacterium tuberculosis) and antioxidant properties .
Functional Analogues
Piperazine Derivatives
- Structure : Six-membered ring with two nitrogen atoms at 1,4 positions, similar to pyrazines, but fully saturated .
- Applications : Antihelminthic agents (e.g., benzimidazole-linked piperazines) and central nervous system modulators .
- Key Differences: Piperazines’ saturated structure reduces aromaticity, altering electronic properties and metabolic stability relative to pyrazines like this compound.
Hydrazine-Linked Pyrazines
- Structure : Incorporate hydrazine or hydrazone groups (e.g., 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives) .
- Applications : Selective MAO-B inhibitors and antioxidants, highlighting the pharmacological versatility of nitrogen-rich pyrazine derivatives .
Comparative Analysis Table
Research Findings and Gaps
- Reactivity: The ethylaminoethyl group in this compound may enhance nucleophilic reactivity compared to alkylpyrazines, as seen in analogous hydrazine derivatives .
- Biological Potential: Pyrazinecarboxamides and hydrazine-pyrazines exhibit antimicrobial and enzyme-inhibitory activities, suggesting this compound could be optimized for similar targets .
- Safety Data: Unlike 2-ethyl-3-methylpyrazine (well-characterized for food use), this compound lacks toxicity or ecotoxicological data, necessitating further study .
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